BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile

Medicinal Chemistry Drug Design Physicochemical Profiling

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile (CAS 101602-33-9, molecular formula C₁₇H₁₄ClNO, molecular weight 283.7 g/mol) belongs to the β-cyano ketone (4-oxobutanenitrile) family. It is characterized by a 4-chlorobenzoyl moiety at the 4-position and a 2-(p-tolyl)acetonitrile moiety at the 2-position, conferring a computed XLogP3-AA of 3.9 and a topological polar surface area of 40.9 Ų.

Molecular Formula C17H14ClNO
Molecular Weight 283.76
CAS No. 101602-33-9
Cat. No. B2416245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
CAS101602-33-9
Molecular FormulaC17H14ClNO
Molecular Weight283.76
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
InChIInChI=1S/C17H14ClNO/c1-12-2-4-13(5-3-12)15(11-19)10-17(20)14-6-8-16(18)9-7-14/h2-9,15H,10H2,1H3
InChIKeyJXJFZDHYJLLHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile (CAS 101602-33-9) – Structural Identity and Compound-Class Placement for Procurement Evaluation


4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile (CAS 101602-33-9, molecular formula C₁₇H₁₄ClNO, molecular weight 283.7 g/mol) belongs to the β-cyano ketone (4-oxobutanenitrile) family [1]. It is characterized by a 4-chlorobenzoyl moiety at the 4-position and a 2-(p-tolyl)acetonitrile moiety at the 2-position, conferring a computed XLogP3-AA of 3.9 and a topological polar surface area of 40.9 Ų [2]. The compound is commercially supplied as a research intermediate with a certified purity of 98% . This document provides a comparative, evidence-based guide to support informed selection of this compound over its closest structural analogs.

Why Simple Analogs Cannot Replace 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile in Structure-Activity Programs


The 4-oxobutanenitrile scaffold supports diverse substitution patterns, but small changes in aryl substitution have significant consequences for lipophilicity, electronic character, and downstream synthetic utility. The target compound uniquely pairs a 4-chlorobenzoyl group with a 2-(p-tolyl)acetonitrile group, a combination that is absent in the simpler 4-(4-chlorophenyl)-4-oxobutanenitrile (XLogP3 1.9) [1] and in the regioisomeric 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile [2]. The unsubstituted analog (40394-87-4) misses the 2-aryl substituent entirely, depriving medicinal-chemistry programs of a chiral center and the associated steric and hydrophobic modulation. Conversely, the dichloro analog (344282-26-4, XLogP3 4.5) overshoots the optimal lipophilicity range for lead-like compounds [3]. Generic substitution therefore risks altering partitioning, metabolic stability, and target-binding geometries that are sensitive to precise substitution patterns.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile vs. Closest Structural Analogs


Lipophilicity (XLogP3) Benchmarking Against Three Close Analogs

Among four structurally related 4-oxobutanenitriles, 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile exhibits an intermediate computed XLogP3-AA of 3.9, compared with 1.9 for the des-methyl analog 4-(4-chlorophenyl)-4-oxobutanenitrile (CAS 40394-87-4), 3.9 for the 3-methyl regioisomer 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile (CAS 344281-16-9), and 4.5 for the dichloro analog 4-(3,4-dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile (CAS 344282-26-4) [1][2][3][4].

Medicinal Chemistry Drug Design Physicochemical Profiling

Unique Substitution Pattern: Simultaneous 4-Chlorobenzoyl and 2-(p-Tolyl) Motifs

The target compound is the only entity in the immediate analog set that carries both a 4-chlorobenzoyl group at the 4-position and a p-tolyl group at the 2-position. The des-methyl analog (CAS 40394-87-4) lacks the 2-aryl substituent entirely, eliminating the benzylic chiral center and reducing steric bulk [1]. The regioisomer (CAS 344281-16-9) places the chloro group on the 2-aryl ring and shifts the methyl group to the meta position of the 4-aryl ring, altering the spatial orientation of substituents [2]. The dichloro analog (CAS 344282-26-4) introduces an additional chlorine at the 3-position of the benzoyl ring, increasing molecular weight and lipophilicity [3].

Fragment-Based Drug Discovery SAR Exploration Chemical Biology

Class-Level Synthetic Accessibility via Conjugate Hydrocyanation of Chalcones

4-Oxobutanenitriles of this structural class are accessible through the conjugate hydrocyanation of the corresponding chalcone derivatives using ethyl cyanoacetate as an organic cyanide source under room-temperature, open-air, and transition-metal-free conditions . This methodology provides high yields and uses relatively inexpensive, less toxic, and easy-to-handle reagents compared with traditional cyanide sources such as TMSCN or KCN. The target compound's specific chalcone precursor, (E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, is synthetically accessible, enabling scalable preparation.

Synthetic Methodology Green Chemistry Process Chemistry

Class-Level Antiproliferative Activity of Quinazolinone-Oxobutanenitrile Hybrids Against Breast Cancer Cell Lines

Quinazolinone-based oxobutanenitrile derivatives, which incorporate the oxobutanenitrile scaffold as a core structural element, were evaluated for antiproliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines using MTT assay [1]. The most active compounds in this series demonstrated EGFR inhibition and significant caspase-9 overexpression, with the thienyl derivative 5 inducing the greatest caspase-9 activation and the o-tolylhydrazone 3b showing pre-G1 apoptosis and cell-cycle arrest at G2/M phase. While the target compound (101602-33-9) was not directly tested in this study, the oxobutanenitrile framework is the pharmacophoric element enabling further derivatization.

Anticancer Research Breast Cancer EGFR/Aromatase Inhibition

Commercially Verified Purity Standard (98%) for Reproducible Research

The target compound is commercially available from Leyan (Product #1657729) with a certified purity of 98% . This purity level meets or exceeds the typical research-grade standard for synthetic intermediates and is documented in the supplier's product specification. Suppliers of structurally related but more common analogs such as 4-(4-chlorophenyl)-4-oxobutanenitrile often do not guarantee comparable purity levels in their catalog listings.

Chemical Procurement Quality Control Reproducibility

Procurement-Relevant Application Scenarios for 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile


Medicinal Chemistry: Lead-Like Scaffold with Tunable Lipophilicity for Kinase or GPCR Targeted Libraries

With an XLogP3 of 3.9—sitting within the lead-like chemical space and providing a balance between membrane permeability and aqueous solubility—this compound is well-suited as a core scaffold in small-molecule library synthesis targeting kinases or GPCRs where lipophilicity-driven selectivity and off-target profiles are critical [1]. Its unique combination of 4-chlorobenzoyl and 2-(p-tolyl) groups permits SAR investigations that simpler analogs cannot support.

Fragment-Based Drug Discovery: Privileged Building Block for Oxobutanenitrile-Derived Hybrid Molecules

The oxobutanenitrile scaffold, when elaborated into quinazolinone-based hybrids, has demonstrated antiproliferative activity in breast cancer models via EGFR and aromatase pathways [2]. Researchers engaged in fragment-based or scaffold-oriented synthesis can use this compound as a starting point for constructing libraries aimed at oncology targets, leveraging the scaffold's established synthetic accessibility and the documented bioactivity of its derivatives.

Process Chemistry and Scale-Up Studies: Safe, Metal-Free Synthetic Route Evaluation

The conjugate hydrocyanation methodology using ethyl cyanoacetate under open-air, metal-free conditions provides a safe and cost-effective route for preparing this compound at scale. Process chemists evaluating oxobutanenitrile intermediates can benchmark this route against alternative cyanation methods, benefiting from reduced toxicity and operational simplicity for pilot-scale production.

Analytical Reference Standard and Quality Control for Intermediates

With a certified purity of 98% , this compound can serve as an analytical reference standard for HPLC or LC-MS method development in impurity profiling, stability studies, and batch-to-batch consistency checks for synthetic intermediates in pharmaceutical development.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.